molecular formula C12H12N2O B010275 4-(Pyridin-2-ylmethoxy)aniline CAS No. 102137-46-2

4-(Pyridin-2-ylmethoxy)aniline

Cat. No. B010275
M. Wt: 200.24 g/mol
InChI Key: CGWMMQFGQVDRII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Pyridin-2-ylmethoxy)aniline and its derivatives involves various strategies, including conventional methods and novel approaches like multi-component tether catalysis. For instance, the ligand N,N,4-tris(pyridin-2-ylmethyl)aniline was synthesized using a multicomponent reaction, showcasing the flexibility in preparing diverse structures (Almesaker et al., 2007). Similarly, a one-pot protocol for the synthesis of 4-(pyridin-2-ylmethyl)-2-aminopyrroles was developed through a novel cascade reaction, highlighting the method's efficiency in introducing the pyridin-2-ylmethyl group (Li et al., 2019).

Molecular Structure Analysis

The molecular structure of 4-(Pyridin-2-ylmethoxy)aniline derivatives has been extensively studied using X-ray crystallography and theoretical methods. For example, the crystal structure of a secondary amine derivative was characterized, providing insights into the molecule's geometry and potential for hydrogen bonding (Adeleke & Omondi, 2022).

Chemical Reactions and Properties

4-(Pyridin-2-ylmethoxy)aniline serves as a versatile ligand in coordination chemistry, forming complexes with various metals. For instance, platinum(II) complexes with 4-nitro-N-(pyridin-2-ylmethylidene)aniline were synthesized and characterized, demonstrating the ligand's ability to coordinate in a bidentate fashion (Khalaj et al., 2020).

Scientific Research Applications

Application Summary

“4-(Pyridin-2-ylmethoxy)aniline” is used in the design and synthesis of novel lapatinib derivatives, which are evaluated for their biological activity . Lapatinib is a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are co-expressed in various tumors .

Method of Application

The compound is incorporated into the hydrophobic moiety of neratinib, a derivative of lapatinib . The resulting compounds are then screened as EGFR/HER2 dual inhibitors .

2. Proteomics Research

Application Summary

“4-(Pyridin-2-ylmethoxy)aniline” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Results

The specific results or outcomes of using “4-(Pyridin-2-ylmethoxy)aniline” in proteomics research are not provided in the source .

3. Antitumor Activities

Application Summary

“4-(Pyridin-2-ylmethoxy)aniline” is used in the synthesis of derivatives that are evaluated for their antitumor activities .

Method of Application

A series of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives were synthesized .

Results

Among all the compounds, the antitumor activity of one derivative (7k) was twice that of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines .

4. Design of New Drug Candidates

Application Summary

“4-(Pyridin-2-ylmethoxy)aniline” is used in the rational design of new drug candidates .

Method of Application

The compound is incorporated into the quinazoline core of new drug candidates .

Results

The specific results or outcomes of using “4-(Pyridin-2-ylmethoxy)aniline” in the design of new drug candidates are not provided in the source .

5. Synthesis of Derivatives

Application Summary

“4-(Pyridin-2-ylmethoxy)aniline” is used in the synthesis of derivatives that are evaluated for antitumor activities .

Method of Application

A series of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives were synthesized .

Results

Among all the compounds, the antitumor activity of one derivative (7k) was twice that of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines .

6. Design of New Drug Candidates

Application Summary

“4-(Pyridin-2-ylmethoxy)aniline” is used in the rational design of new drug candidates .

Method of Application

The compound is incorporated into the quinazoline core of new drug candidates .

Results

The specific results or outcomes of using “4-(Pyridin-2-ylmethoxy)aniline” in the design of new drug candidates are not provided in the source .

Safety And Hazards


  • Signal Word : Warning

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.)


Future Directions

Further research on 4-(Pyridin-2-ylmethoxy)aniline could explore:



  • Biological Activity : Investigate its potential as an antitumor agent or other therapeutic applications.

  • Derivatives : Synthesize derivatives to enhance specific properties.

  • Structural Modifications : Explore modifications to improve solubility, stability, or target specificity.


properties

IUPAC Name

4-(pyridin-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWMMQFGQVDRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439959
Record name 4-(pyridin-2-ylmethoxy)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-2-ylmethoxy)aniline

CAS RN

102137-46-2
Record name 4-(2-Pyridylmethoxy)aniline
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Record name 4-(pyridin-2-ylmethoxy)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 102137-46-2
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Record name 4-(2-Pyridylmethoxy)aniline
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Synthesis routes and methods I

Procedure details

4-(2-Pyridylmethoxy)aniline was prepared from 4-nitrophenol (Aldrich) and 2-picolyl chloride hydrochloride (Aldrich) according to Procedure D. This was reacted with 4-chloro-6-(N,N-dimethylamino)pyrido[3,4-d]pyrimidine according to Procedure A to give the product; tlc (dichloromethane:ethanol:aq.ammonia, 100:8:1) Rf 0.37; m/z (M+1)+373.
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Synthesis routes and methods II

Procedure details

2-[(4-Nitrophenoxy)methyl]pyridine (2.30 g, 10 mmol) was dissolved in ethanol (160 mL) and water (40 mL). NH4Cl (5.30 g) was added to the above mixture and heated to 70-80° C. To this reaction mixture was added iron powder (5:50 g) in portion wise manner under a vigorous stirring and the stirring was continued for 2 h. The reaction mixture was filtered through a Celite pad when hot and washed the filter bed with MeOH. The filtrate was concentrated, diluted with water, extracted with CH2Cl2 (3×75 mL), dried and concentrated to provide 2-[(4-aminophenoxy)methyl]pyridine as brown solid (1.735 g) in 86% yield. 1H NMR (CDCl3): δ 8.56 (m, 1H), 7.67 (m, 1H), 7.49 (d, 1H, J=7.8 Hz), 7.18 (m, 1H), 6.80 (d, 2H, J=8.7 Hz), 6.62 (d, 2H, J=8.7 Hz), 5.12 (s, 2H), 3.43 (br s, 2H); LCMS (m/z): 201 (MH+).
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2.3 g
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160 mL
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5.3 g
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50 g
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40 mL
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Synthesis routes and methods III

Procedure details

2-[(4-Nitrophenoxy)methyl]pyridine (2.30 g, 10 mmol) was dissolved in ethanol (160 mL) and water (40 mL). NH4Cl (5.30 g) was added to the above mixture and heated to 70-80° C. To this reaction mixture was added iron powder (5.50 g) in portion wise manner under a vigorous stirring and the stifling was continued for 2 h. The reaction mixture was filtered through a Celite pad when hot and washed the filter bed with MeOH. The filtrate was concentrated, diluted with water, extracted with CH2Cl2 (3×75 mL), dried and concentrated to provide 2-[(4-aminophenoxy)methyl]pyridine as brown solid (1.735 g) in 86% yield. 1H NMR (CDCl3): δ 8.56 (m, 1H), 7.67 (m, 1H), 7.49 (d, 1H, J=7.8 Hz), 7.18 (m, 1H), 6.80 (d, 2H, J=8.7 Hz), 6.62 (d, 2H, J=8.7 Hz), 5.12 (s, 2H), 3.43 (br s, 2H); LCMS (m/z): 201 (MH+).
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2.3 g
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reactant
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160 mL
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5.3 g
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40 mL
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5.5 g
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Synthesis routes and methods IV

Procedure details

A suspension of N-acetyl-4-(pyrid-2-ylmethoxy)aniline (116 g; 480 mmol), prepared as in step 1, in 1000 mL 95% ethanol and 130 mL 10M aqueous KOH was refluxed for 2 days. The reaction was concentrated and diluted with water. The mixture was extracted with ethyl acetate. The extracts were dried over magnesium sulfate and concentrated to give 4-(pyrid-2-ylmethoxy)aniline as a brown oil.
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116 g
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130 mL
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1000 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
XJ Wang, G Pan, Z Zhang, J Feng, Z Xu… - Journal of Molecular …, 2023 - Elsevier
A series of 3‑chloro-4-(pyridin-2-ylmethoxy) aniline derivatives were synthesized and biologically evaluated for antitumor activities. Among all the compounds, the antitumor activity of 7k …
Number of citations: 3 www.sciencedirect.com
J Feng, T Li, S Liang, C Zhang, X Tan, N Ding… - Medicinal Chemistry …, 2020 - Springer
The diaryl ureas are very important fragments in medicinal chemistry. By means of computer-aided design, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and …
Number of citations: 3 link.springer.com
A Elkamhawy, S Son, HY Lee, MH El-Maghrabey… - Pharmaceuticals, 2022 - mdpi.com
Co-expression of the epidermal growth factor receptor (EGFR, also known as ErbB1) and human epidermal growth factor receptor 2 (HER2) has been identified as a diagnostic or …
Number of citations: 5 www.mdpi.com
D Das, L Xie, J Wang, J Shi, J Hong - Bioorganic Chemistry, 2020 - Elsevier
Lung cancer is the most common cancer and leading cause of cancer-related deaths worldwide. The first-generation reversible, ATP-competitive inhibitors gefetinib and elotinib showed …
Number of citations: 17 www.sciencedirect.com
MY Cha, KO Lee, JW Kim, CG Lee… - Journal of medicinal …, 2009 - ACS Publications
A novel series of (S)-1-acryloyl-N-[4-(arylamino)-7-(alkoxy)quinazolin-6-yl]pyrrolidine-2-carboxamides were synthesized and evaluated as Her-1/Her-2 dual inhibitors. In contrast to the …
Number of citations: 57 pubs.acs.org
A Elkamhawy, AK Farag, ANI Viswanath… - Bioorganic & Medicinal …, 2015 - Elsevier
Coexpression of EGFR and HER2 has been found in many tumors such as breast, ovarian, colon and prostate cancers, with poor prognosis of the patients. Herein, our team has …
Number of citations: 36 www.sciencedirect.com
Y Mao, W Zhu, X Kong, Z Wang, H Xie, J Ding… - Bioorganic & medicinal …, 2013 - Elsevier
36 new compounds with the typical skeleton of 4-anilino-5-vinyl/ethynyl pyrimidine, 4-anilino-3-cyano-5-vinyl/ethynyl/phenyl pyridine, and m-amino-N-phenylbenzamide, are designed, …
Number of citations: 34 www.sciencedirect.com
M Hossam, DS Lasheen, KAM Abouzid - Archiv der Pharmazie, 2016 - Wiley Online Library
Being overexpressed in several types of cancer, the epidermal growth factor receptor (EGFR) is considered one of the key therapeutic targets in oncology. Although many first‐…
Number of citations: 36 onlinelibrary.wiley.com
L Zhang, Y Yang, H Zhou, Q Zheng, Y Li… - European Journal of …, 2015 - Elsevier
We have developed a series of 6, 7-disubstituted-4-(arylamino) quinazoline derivatives that functioned as irreversible EGFR inhibitors, and these compounds exhibited excellent …
Number of citations: 37 www.sciencedirect.com
YJ Yu-Jing, CM Zhang, ZP Liu - Anti-Cancer Agents in …, 2012 - ingentaconnect.com
Progress in identifying and understanding the molecular and cellular causes of cancer has led to the discovery of anomalies that characterize cancer cells and that represent targets for …
Number of citations: 30 www.ingentaconnect.com

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